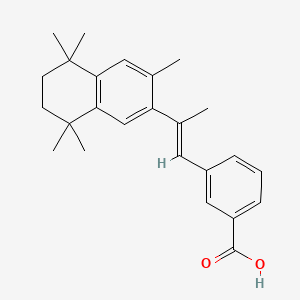
(E)-3-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AGN 192240 is a biochemical.
Scientific Research Applications
Retinoid Biological Activity
A study by Dawson et al. (1989) explored the biological activity of analogues of (E)-3-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)benzoic acid in relation to their structural modifications. These compounds were found to have significant biological activity, influenced by the geometric constraints imposed by the retinoid receptor (Dawson et al., 1989).
RXR-Selective Compounds
Boehm et al. (1994) reported on the design and synthesis of potent retinoid X receptor (RXR)-selective compounds, based on structural variations of this molecule. These compounds demonstrated selective activation of the RXR class and offered pharmacological tools for elucidating the biological roles of individual retinoid receptors (Boehm et al., 1994).
Advancements in Retinoid Therapy
Jurutka et al. (2013) developed analogues of (E)-3-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)benzoic acid, known as bexarotene, for retinoid X receptor (RXR) selective agonism. These compounds were evaluated for their biological activity and potential improvements in therapy for cutaneous T-cell lymphoma (CTCL) (Jurutka et al., 2013).
PET Imaging and CNS Diseases
Shibahara et al. (2017) synthesized a tracer for positron emission tomography (PET) imaging, which is based on the RXR partial agonist, to study its distribution in the brain for potential treatment of CNS diseases like Alzheimer's and Parkinson's (Shibahara et al., 2017).
properties
CAS RN |
167413-64-1 |
|---|---|
Product Name |
(E)-3-(2-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-2-naphthyl)propen-1-yl)benzoic acid |
Molecular Formula |
C25H30O2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
3-[(E)-2-(3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid |
InChI |
InChI=1S/C25H30O2/c1-16(12-18-8-7-9-19(14-18)23(26)27)20-15-22-21(13-17(20)2)24(3,4)10-11-25(22,5)6/h7-9,12-15H,10-11H2,1-6H3,(H,26,27)/b16-12+ |
InChI Key |
VZEFZNZNVIXOCT-FOWTUZBSSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1/C(=C/C3=CC(=CC=C3)C(=O)O)/C)C(CCC2(C)C)(C)C |
SMILES |
CC1=CC2=C(C=C1C(=CC3=CC(=CC=C3)C(=O)O)C)C(CCC2(C)C)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C(=CC3=CC(=CC=C3)C(=O)O)C)C(CCC2(C)C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
AGN 192240; AGN-192240; AGN192240 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



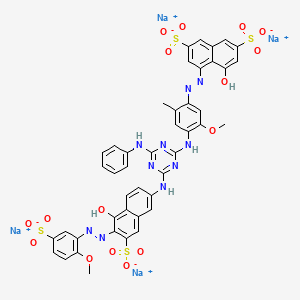
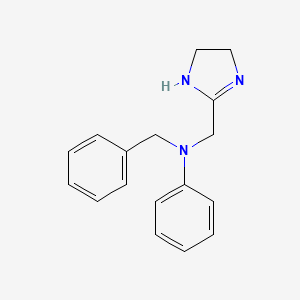
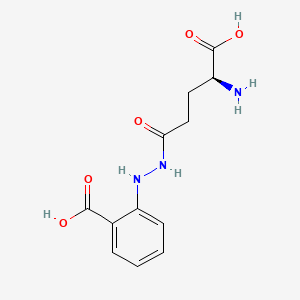
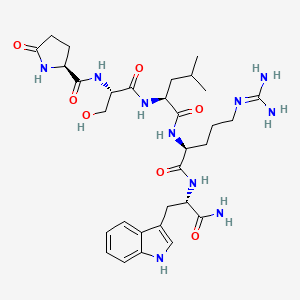
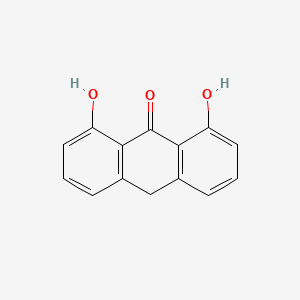
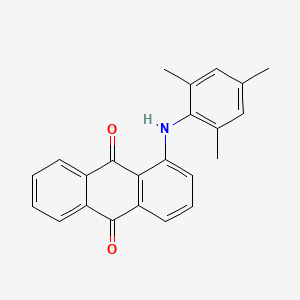
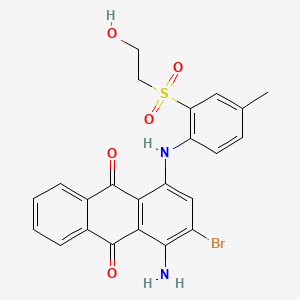
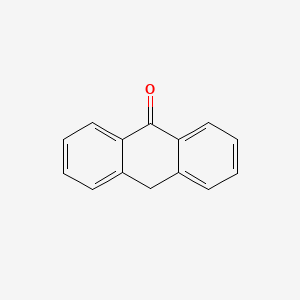
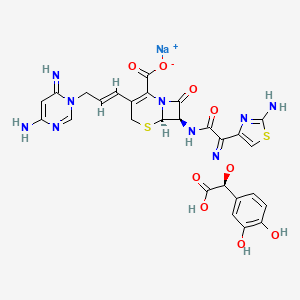
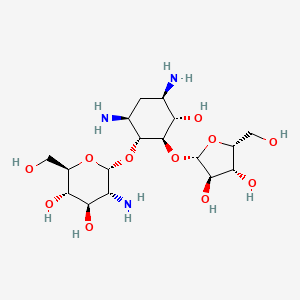
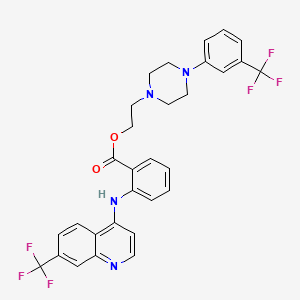
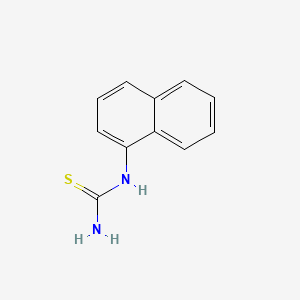
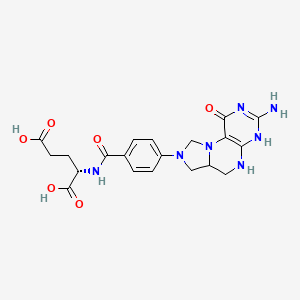
![N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]pyridine-3-carboxamide](/img/structure/B1665578.png)